Phophoramidon
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Overview
Description
Phosphoramidon is a chemical compound derived from cultures of Streptomyces tanashiensis. It is known for its role as an inhibitor of several enzymes, including thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . Chemically, phosphoramidon is a dipeptide with a unique phosphoramidate linkage, which distinguishes it from other similar compounds .
Preparation Methods
Phosphoramidon can be synthesized through various methods. One common synthetic route involves the use of phosphorus halides, phosphates, or phosphorus hydrogen as substrates . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the phosphoramidate bond. Industrial production methods often involve fermentation processes using Streptomyces tanashiensis cultures, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Phosphoramidon undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphoramidon can lead to the formation of phosphoramidate derivatives with different functional groups .
Scientific Research Applications
Phosphoramidon has a wide range of scientific research applications. In chemistry, it is used as a biochemical tool to study enzyme inhibition and protein interactions . In biology and medicine, phosphoramidon is used to investigate the role of metallo-endopeptidases in various physiological processes, including blood pressure regulation and peptide metabolism . Additionally, phosphoramidon has applications in the pharmaceutical industry as a potential therapeutic agent for conditions related to enzyme dysregulation .
Mechanism of Action
The mechanism of action of phosphoramidon involves its binding to the active site of target enzymes, thereby inhibiting their activity . The molecular targets of phosphoramidon include thermolysin, membrane metallo-endopeptidase, and endothelin converting enzyme . By inhibiting these enzymes, phosphoramidon can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Phosphoramidon is similar to other phosphoramidate compounds, such as talopeptin and phosphocreatine . it is unique due to its specific enzyme inhibitory properties and its distinct phosphoramidate linkage . Other similar compounds include microcin C7, dinogunellin, and phosphoarginine, which also contain phosphoramidate bonds but differ in their biological activities and applications .
Properties
IUPAC Name |
2-[[2-[[hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHBZEQOLSRPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N3O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865815 |
Source
|
Record name | 2-{[2-({Hydroxy[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]phosphoryl}amino)-4-methylpentanoyl]amino}-3-(1H-indol-3-yl)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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